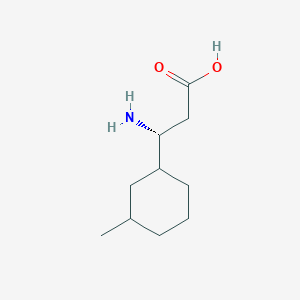
(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol is an organic compound that features a thiophene ring, an amino group, and a phenylmethanol moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol typically involves the reaction of thiophen-2-ylmethylamine with a suitable benzaldehyde derivative under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts such as palladium on carbon can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of (2-((Thiophen-2-ylmethyl)amino)phenyl)ketone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its unique structure allows it to interact with specific biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties .
Wirkmechanismus
The mechanism of action of (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino group facilitate binding to these targets, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways depending on its specific interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-carboxaldehyde
- Thiophene-2-methanol
- Thiophene-2-amine
- Phenylmethanol
Uniqueness
(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol is unique due to the presence of both a thiophene ring and a phenylmethanol moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C12H13NOS |
|---|---|
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
[2-(thiophen-2-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C12H13NOS/c14-9-10-4-1-2-6-12(10)13-8-11-5-3-7-15-11/h1-7,13-14H,8-9H2 |
InChI-Schlüssel |
VYVJKMOUTMKOIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CO)NCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B13317114.png)

![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317127.png)
![2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B13317128.png)
![(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13317138.png)


![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)


![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)


![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317206.png)
